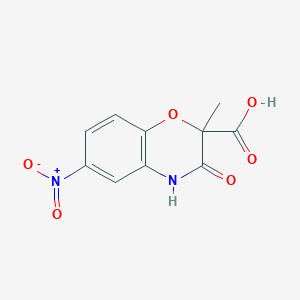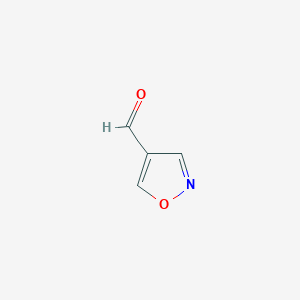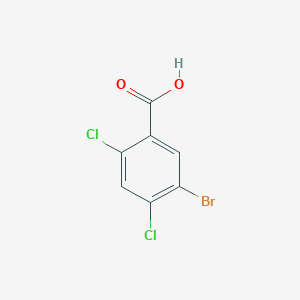
5-Bromo-2,4-dichlorobenzoic acid
Descripción general
Descripción
5-Bromo-2,4-dichlorobenzoic acid is an organic compound with the molecular formula C7H3BrCl2O2. It is a derivative of benzoic acid, where the benzene ring is substituted with bromine and chlorine atoms at the 5th, 2nd, and 4th positions, respectively. This compound is of interest due to its applications in various fields, including organic synthesis and pharmaceuticals.
Mecanismo De Acción
Target of Action
5-Bromo-2,4-dichlorobenzoic acid is a key intermediate for the synthesis of a family of promising Sodium-glucose transport proteins (SGLT2) inhibitors . SGLT2 inhibitors are a class of medications used in the treatment of type 2 diabetes .
Mode of Action
The compound interacts with its targets, the SGLT2 proteins, by inhibiting the reabsorption of glucose in the kidneys, thereby reducing blood glucose levels . This interaction and the resulting changes contribute to its antidiabetic effects .
Biochemical Pathways
The compound affects the glucose reabsorption pathway in the kidneys. By inhibiting SGLT2 proteins, it prevents glucose from being reabsorbed into the bloodstream from the kidneys, leading to the excretion of glucose through urine and a subsequent decrease in blood glucose levels .
Pharmacokinetics
As a key intermediate in the synthesis of sglt2 inhibitors, its bioavailability would be a crucial factor in the effectiveness of the resulting medication .
Result of Action
The molecular and cellular effects of the compound’s action result in the reduction of blood glucose levels. This is achieved by inhibiting the reabsorption of glucose in the kidneys, leading to the excretion of glucose through urine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bromination of 2,4-dichlorobenzoic acid: One common method involves the bromination of 2,4-dichlorobenzoic acid using bromine in the presence of a catalyst and an organic solvent.
Bromination of 2-chlorobenzoic acid: Another method involves the bromination of 2-chlorobenzoic acid, followed by further chlorination to introduce the second chlorine atom.
Industrial Production Methods
Industrial production of 5-Bromo-2,4-dichlorobenzoic acid often involves large-scale bromination reactions, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for pharmaceutical applications .
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: 5-Bromo-2,4-dichlorobenzoic acid can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Oxidation Reactions: Oxidation of this compound can lead to the formation of different products, depending on the oxidizing agents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
Substitution: Various substituted benzoic acids.
Reduction: Reduced derivatives of this compound.
Oxidation: Oxidized derivatives, including carboxylic acids and other functionalized compounds.
Aplicaciones Científicas De Investigación
5-Bromo-2,4-dichlorobenzoic acid is used in various scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used as an intermediate in the synthesis of pharmaceutical drugs, including antidiabetic and antiviral medications.
Material Science: It is used in the development of new materials with specific properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-chlorobenzoic acid: Similar structure but lacks one chlorine atom.
2,4-Dichlorobenzoic acid: Similar structure but lacks the bromine atom.
2-Bromo-4,5-dichlorobenzoic acid: Similar structure but with different substitution pattern.
Uniqueness
5-Bromo-2,4-dichlorobenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications where other similar compounds may not be as effective .
Propiedades
IUPAC Name |
5-bromo-2,4-dichlorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrCl2O2/c8-4-1-3(7(11)12)5(9)2-6(4)10/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWUOPUMSIRQTGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrCl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00618967 | |
| Record name | 5-Bromo-2,4-dichlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00618967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
791137-20-7 | |
| Record name | 5-Bromo-2,4-dichlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00618967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
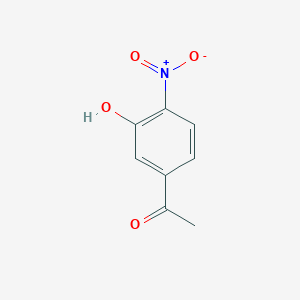
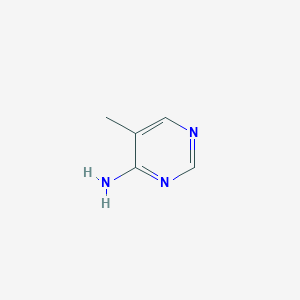
![N-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]acetamide](/img/structure/B1288809.png)
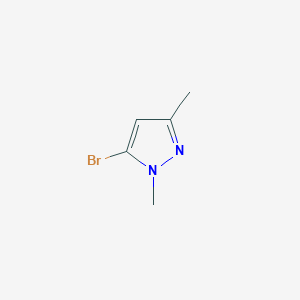
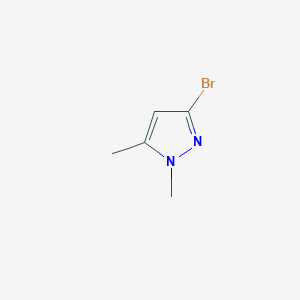

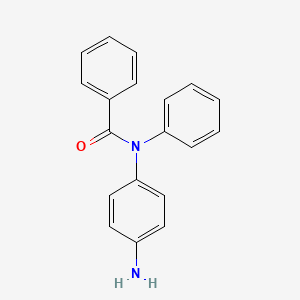

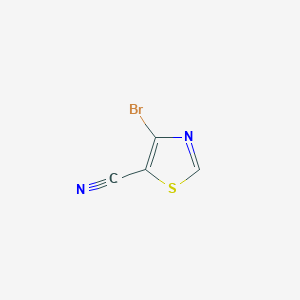

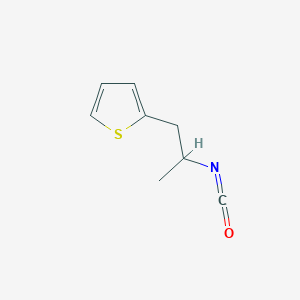
![5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridin-2-amine](/img/structure/B1288829.png)
